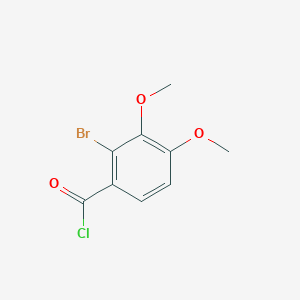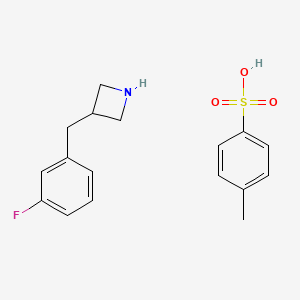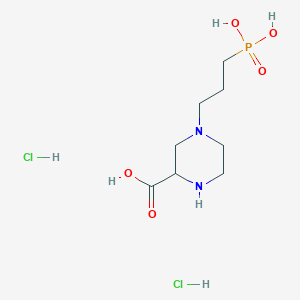
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride typically involves the reaction of piperazine derivatives with phosphonic acid groups. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Starting Materials: Piperazine and phosphonic acid derivatives.
Reaction Conditions: The reaction is usually carried out in a solvent such as water or ethanol, under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonic acid group.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
Piperazine-2-carboxylic acid: A related compound with similar structural features but lacking the phosphonic acid group.
3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid: Another similar compound with slight variations in the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H19Cl2N2O5P |
|---|---|
Molecular Weight |
325.12 g/mol |
IUPAC Name |
4-(3-phosphonopropyl)piperazine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H17N2O5P.2ClH/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15;;/h7,9H,1-6H2,(H,11,12)(H2,13,14,15);2*1H |
InChI Key |
UIUOMVSMGVHIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


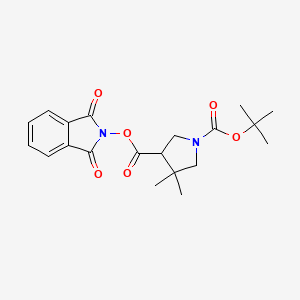
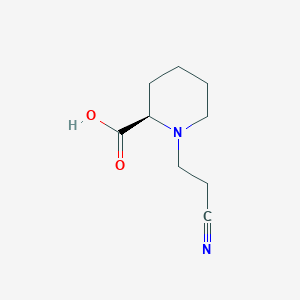


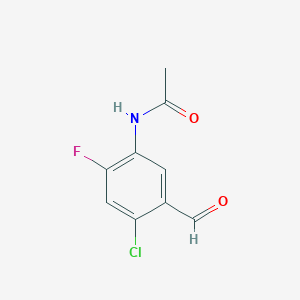
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
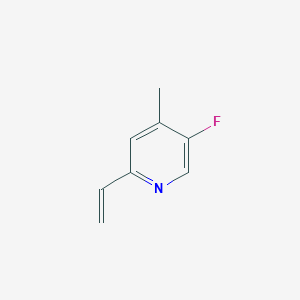
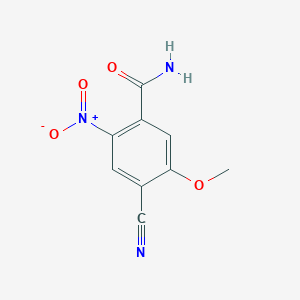


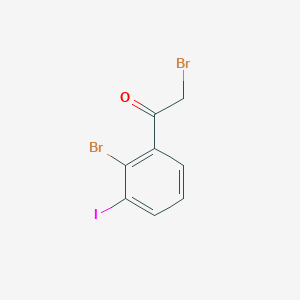
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
